Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions often include the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The process involves a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Involving metal-free oxidation strategies.
Reduction: Typically using mild reducing agents.
Substitution: Commonly with nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents such as TBHP.
Reduction: Mild reducing agents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes in microbial and cancer cell proliferation .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: Known for their medicinal applications.
3-bromoimidazo[1,2-A]pyridines: Structurally similar and used in similar applications.
Uniqueness: Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Biological Activity
Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its imidazo[1,2-a]pyridine structure, which includes an amino group, a bromo substituent, and a carboxylate moiety. Its molecular formula is C10H10BrN3O2 with a molecular weight of approximately 241.04 g/mol. The unique functional groups present in the molecule enable various chemical transformations and interactions with biological targets.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity , particularly against Mycobacterium tuberculosis. Research indicates that it inhibits glutamine synthetase, an enzyme essential for bacterial survival. This inhibition is critical in the context of multidrug-resistant strains of tuberculosis, making it a promising candidate for further development as an antituberculosis agent .
Antiproliferative Effects
Studies have also explored the antiproliferative activity of this compound against various cancer cell lines. For instance, derivatives of pyridine compounds similar to this compound have shown improved antiproliferative effects against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. These studies suggest that modifications in the structure can enhance biological efficacy .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of key enzymes involved in metabolic pathways. The inhibition of glutamine synthetase disrupts nitrogen metabolism in bacteria, leading to reduced growth and survival rates . In cancer cells, the compound's ability to induce apoptosis and inhibit cell cycle progression has been linked to its structural properties that facilitate interaction with cellular components .
Case Study 1: Antituberculosis Activity
A study focusing on the antituberculosis potential of this compound highlighted its effectiveness against drug-resistant strains. The research demonstrated a significant reduction in bacterial load in treated models compared to controls. The compound's mechanism was attributed to its ability to bind effectively to glutamine synthetase .
Case Study 2: Anticancer Activity
In another study investigating the anticancer properties of similar pyridine derivatives, researchers found that this compound exhibited lower IC50 values against several cancer cell lines compared to standard chemotherapeutics. This suggests a potential for use as an adjunct therapy in cancer treatment .
Comparative Biological Activity Table
Properties
IUPAC Name |
ethyl 3-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIMJODFROYNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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